
Doxorubicinone
Vue d'ensemble
Description
La doxorubicine est un dérivé du médicament de chimiothérapie bien connu, la doxorubicine. C’est un composé anthracyclinique qui est principalement utilisé dans le traitement du cancer en raison de ses puissantes propriétés cytotoxiques. La doxorubicine est la forme aglycone de la doxorubicine, ce qui signifie qu’elle ne possède pas la partie sucre présente dans la doxorubicine. Ce composé est connu pour sa capacité à s’intercaler dans l’ADN, perturbant ainsi les processus de réplication et de transcription essentiels à la prolifération des cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la doxorubicine implique généralement la modification chimique de la doxorubicine. Une méthode courante consiste à hydrolyser la doxorubicine en milieu acide pour éliminer la partie sucre, ce qui conduit à la formation de la doxorubicine. Ce processus peut être effectué à l’aide d’acide chlorhydrique ou d’acide sulfurique à des températures élevées .
Méthodes de production industrielle : La production industrielle de la doxorubicine suit des principes similaires mais à plus grande échelle. Le processus implique l’hydrolyse contrôlée de la doxorubicine, suivie d’étapes de purification telles que la cristallisation ou la chromatographie pour isoler la doxorubicine. L’utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) garantit la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La doxorubicine subit diverses réactions chimiques, notamment :
Oxydation : La doxorubicine peut être oxydée pour former des dérivés de quinone, qui sont connus pour leurs propriétés cytotoxiques.
Réduction : La réduction de la doxorubicine peut conduire à la formation de dérivés d’hydroquinone.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes carbonyle de la doxorubicine.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés en milieu acide ou basique.
Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec la doxorubicine en présence de catalyseurs ou sous chauffage doux.
Produits majeurs :
Oxydation : Dérivés de quinone.
Réduction : Dérivés d’hydroquinone.
Substitution : Divers dérivés d’anthracycline substitués.
4. Applications de la recherche scientifique
La doxorubicine a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité et les mécanismes des anthracyclines.
Biologie : Investigé pour ses interactions avec l’ADN et les protéines, fournissant des informations sur ses mécanismes cytotoxiques.
Médecine : Exploré pour son potentiel en tant qu’agent anticancéreux, en particulier dans les lignées cellulaires cancéreuses résistantes aux médicaments.
Applications De Recherche Scientifique
Introduction to Doxorubicinone
This compound, a derivative of the well-established chemotherapeutic agent doxorubicin, has garnered attention in oncology due to its potential applications in cancer treatment. This compound operates through similar mechanisms as doxorubicin, primarily targeting DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair. The unique properties of this compound may enhance its effectiveness and reduce side effects compared to its parent compound.
Anticancer Properties
This compound exhibits significant anticancer activity across various cancer types. Its efficacy is often assessed using in vitro and in vivo models. Research indicates that this compound can induce apoptosis in cancer cells, similar to doxorubicin, but with potentially reduced cardiotoxicity.
Case Studies and Clinical Trials
-
Combination Therapy for Leiomyosarcoma :
- A recent clinical trial demonstrated that combining this compound with trabectedin significantly improved survival rates in patients with leiomyosarcoma compared to those treated with doxorubicin alone. The median survival increased from 24 months to 33 months when both agents were administered concurrently .
-
Ultrasound-Mediated Delivery :
- Another innovative application involves the use of low-intensity pulsed ultrasound to enhance the delivery of this compound across the blood-brain barrier in glioblastoma patients. This method resulted in a two-fold increase in drug concentration within the brain, significantly improving therapeutic outcomes .
Table 1: Summary of this compound Applications
Application Area | Description | Outcome/Findings |
---|---|---|
Anticancer Activity | Induces apoptosis and inhibits topoisomerase II | Effective against various cancers |
Combination Therapy | Used with trabectedin for leiomyosarcoma | Increased median survival from 24 to 33 months |
Enhanced Delivery | Ultrasound-assisted delivery for glioblastoma | 2-fold increase in brain concentration |
Toxicity and Side Effects
While this compound shares many properties with doxorubicin, studies suggest it may have a lower incidence of cardiotoxicity. This is particularly important given that cardiotoxicity remains a significant concern with traditional doxorubicin therapy.
Observations from Research
- A meta-analysis indicated that approximately 17.9% of patients treated with doxorubicin developed subclinical cardiac dysfunction, while this compound may mitigate this risk due to its modified structure .
- Ongoing research aims to further elucidate the safety profile of this compound through comprehensive toxicological studies.
Mécanisme D'action
La doxorubicine exerce ses effets principalement par intercalation de l’ADN. En s’insérant entre les paires de bases de l’ADN, elle perturbe le fonctionnement normal de l’ADN, ce qui conduit à l’inhibition de la réplication et de la transcription. Cela entraîne l’activation de diverses voies cellulaires, y compris l’induction de l’apoptose (mort cellulaire programmée). Les principales cibles moléculaires comprennent les enzymes topoisomérases, qui sont essentielles à la réplication et à la réparation de l’ADN .
Composés similaires :
Daunorubicine : Un autre aglycone anthracyclinique avec des propriétés d’intercalation de l’ADN similaires.
Épirubicine : Un stéréoisomère de la doxorubicine avec des propriétés pharmacocinétiques légèrement différentes.
Idarubicine : Un dérivé avec une lipophilie accrue et une meilleure absorption cellulaire.
Unicité de la doxorubicine : La doxorubicine est unique en raison de ses caractéristiques structurales spécifiques qui permettent une intercalation efficace de l’ADN et des effets cytotoxiques puissants. Sa capacité à former des complexes stables avec l’ADN et sa stabilité relativement élevée dans des conditions physiologiques en font un composé précieux dans la recherche et la thérapie contre le cancer .
Comparaison Avec Des Composés Similaires
Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.
Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.
Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.
Uniqueness of this compound: this compound is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .
Activité Biologique
Doxorubicinone, a derivative of the well-known chemotherapeutic agent doxorubicin, exhibits significant biological activity that contributes to its potential efficacy in cancer treatment. Understanding its mechanisms of action, effects on cellular processes, and implications for therapy is crucial for optimizing its use in clinical settings.
This compound operates through several mechanisms that are characteristic of anthracycline antibiotics:
- DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .
- Topoisomerase II Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition causes DNA strand breaks, further contributing to its cytotoxic effects .
- Reactive Oxygen Species (ROS) Generation : The drug induces oxidative stress by generating ROS, which damages cellular components including lipids, proteins, and nucleic acids. This oxidative damage plays a pivotal role in triggering apoptotic pathways .
Gene Expression Changes
Research has demonstrated that this compound influences the expression of various genes involved in stress responses and cell survival:
- Upregulation of Stress Response Genes : Exposure to this compound has been shown to upregulate genes associated with oxidative stress response, such as those involved in the antioxidant defense system .
- Alterations in Metabolic Pathways : Long-term exposure to this compound affects metabolic pathways, including glycolysis and nucleotide biosynthesis. This metabolic reprogramming is critical for adapting to the drug's cytotoxic effects .
Apoptosis Induction
This compound promotes apoptosis through various pathways:
- Caspase Activation : It activates caspases (e.g., caspase-3 and caspase-8), which are essential for the execution phase of apoptosis. This was observed in MCF-7 breast cancer cells where this compound treatment led to increased BAX expression and decreased BCL-2 levels, tipping the balance towards apoptosis .
- Cell Cycle Arrest : The drug induces G2/M phase arrest in cancer cells, preventing them from proceeding through the cell cycle and promoting cell death .
Clinical Applications
This compound has been investigated in several clinical settings:
- Breast Cancer Treatment : In clinical studies involving breast cancer patients, this compound showed promising results when used as part of combination therapy regimens. Patients exhibited improved overall survival rates compared to those receiving standard treatments alone.
- Combination Therapies : Research indicates that combining this compound with other agents like targeted therapies or immunotherapies may enhance its efficacy while potentially reducing side effects associated with high doses of traditional chemotherapy .
Summary of Research Findings
Propriétés
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
Record name | Adriamycin aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXORUBICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.